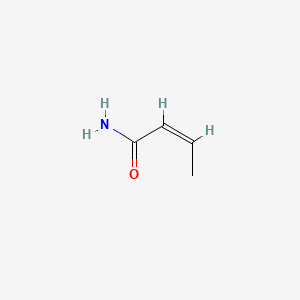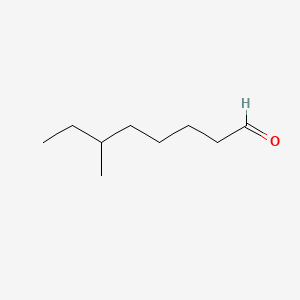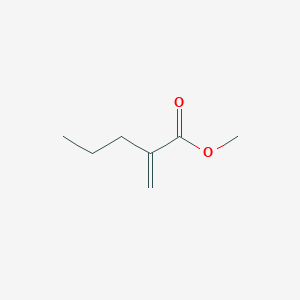
cis-2-Butenoic acid amide
Descripción general
Descripción
cis-2-Butenoic acid amide: cis-2-butenamide , is an organic compound with the molecular formula C4H7NO. It is a derivative of crotonic acid, specifically the cis isomer of 2-butenoic acid. This compound is characterized by the presence of an amide functional group, which consists of a carbonyl group (C=O) attached to a nitrogen atom (NH2). The cis configuration refers to the arrangement of substituents around the double bond, where the hydrogen atoms are on the same side.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Acyl Substitution: One common method for preparing cis-2-Butenoic acid amide involves the reaction of cis-2-butenoic acid with ammonia or an amine. This reaction typically requires the activation of the carboxylic acid group, which can be achieved using reagents like thionyl chloride (SOCl2) to form the corresponding acid chloride.
Partial Hydrolysis of Nitriles: Another method involves the partial hydrolysis of cis-2-butenonitrile.
Industrial Production Methods: Industrial production of this compound often involves continuous-flow processes to enhance efficiency and yield. These methods utilize solid-supported reagents and flow chemistry techniques to streamline the synthesis and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-2-Butenoic acid amide can undergo oxidation reactions to form various products, depending on the reagents and conditions used.
Reduction: Reduction of this compound typically yields the corresponding amine. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, such as hydroxylated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: cis-2-Butenoic acid amide is used as a building block in organic synthesis. Its reactivity and functional groups make it valuable for constructing more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. Its amide group can form hydrogen bonds, influencing protein folding and stability .
Medicine: The compound is investigated for its potential therapeutic applications. Its structural similarity to biologically active molecules makes it a candidate for drug development and design.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity allows it to participate in polymerization reactions, contributing to the development of new materials .
Mecanismo De Acción
The mechanism of action of cis-2-Butenoic acid amide involves its ability to form hydrogen bonds and interact with various molecular targets. The amide group can participate in hydrogen bonding with proteins and enzymes, affecting their structure and function. This interaction can influence biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
trans-2-Butenoic acid amide (trans-Crotonamide): The trans isomer of 2-butenoic acid amide, differing in the arrangement of substituents around the double bond.
Crotonic acid: The parent compound, a short-chain unsaturated carboxylic acid.
Isocrotonic acid:
Uniqueness: cis-2-Butenoic acid amide is unique due to its specific cis configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to different chemical and biological properties compared to its trans isomer and other related compounds .
Propiedades
IUPAC Name |
(Z)-but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQRXZOPZBKCNF-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31110-30-2 | |
| Record name | cis-2-Butenoic acid amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031110302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Bromo-2-iodo-benzo[b]thiophene](/img/structure/B3051041.png)


![(2E)-4-[(2,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3051046.png)



